molecular formula C7H10N2O2 B14017732 4-Amino-2-[(hydroxymethyl)amino]phenol CAS No. 373382-96-8

4-Amino-2-[(hydroxymethyl)amino]phenol

Katalognummer: B14017732
CAS-Nummer: 373382-96-8
Molekulargewicht: 154.17 g/mol
InChI-Schlüssel: UGQGQNKOSVSKEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-[(hydroxymethyl)amino]phenol is an organic compound with the molecular formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a hydroxymethyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(hydroxymethyl)amino]phenol typically involves the reduction of 4-nitro-2-[(hydroxymethyl)amino]phenol. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor containing the catalyst. This method allows for efficient production and easy scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-[(hydroxymethyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to form more stable amine derivatives.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Stable amine derivatives.

    Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-[(hydroxymethyl)amino]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2-[(hydroxymethyl)amino]phenol involves its interaction with various molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets are still under investigation, but its ability to participate in redox reactions and form stable complexes makes it a compound of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-hydroxyphenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2-Amino-4-hydroxyphenol: The position of the amino and hydroxyl groups is reversed, leading to different reactivity and applications.

    4-Amino-2-methylphenol: The hydroxymethyl group is replaced by a methyl group, affecting its solubility and reactivity.

Uniqueness

4-Amino-2-[(hydroxymethyl)amino]phenol is unique due to the presence of both amino and hydroxymethyl groups, which provide it with a distinct set of chemical properties

Eigenschaften

CAS-Nummer

373382-96-8

Molekularformel

C7H10N2O2

Molekulargewicht

154.17 g/mol

IUPAC-Name

4-amino-2-(hydroxymethylamino)phenol

InChI

InChI=1S/C7H10N2O2/c8-5-1-2-7(11)6(3-5)9-4-10/h1-3,9-11H,4,8H2

InChI-Schlüssel

UGQGQNKOSVSKEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)NCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.